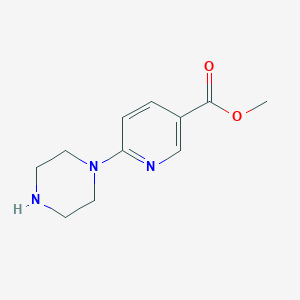
5-Isopropylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family of organic compounds. It is also known as 5-Isopropyl-2-pyridone or IPP. This compound has gained significant attention in scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
5-Isopropylpyridin-2(1H)-one has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as an antibacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 5-Isopropylpyridin-2(1H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators. It has also been suggested that it may work by inhibiting the activity of enzymes that are involved in the production of amyloid beta, which is a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
5-Isopropylpyridin-2(1H)-one has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of inflammatory mediators. It has also been found to have antimicrobial properties and can inhibit the growth of various bacteria. Additionally, it has been found to have neuroprotective properties and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Isopropylpyridin-2(1H)-one in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have various biological activities, which makes it a promising compound for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 5-Isopropylpyridin-2(1H)-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as an antibacterial agent. Additionally, further research can be done to fully understand its mechanism of action and to identify its molecular targets. Finally, research can be done to optimize its synthesis method and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, 5-Isopropylpyridin-2(1H)-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases and can contribute to the advancement of science.
Synthesemethoden
The synthesis of 5-Isopropylpyridin-2(1H)-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-pyridinecarboxylic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of 5-Isopropylpyridin-2(1H)-one with a yield of up to 80%.
Eigenschaften
IUPAC Name |
5-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAAIBINZROPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

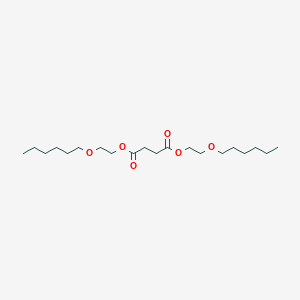
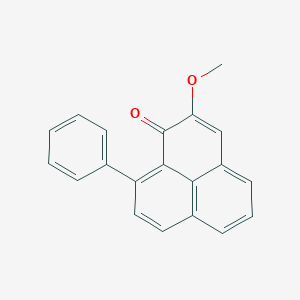
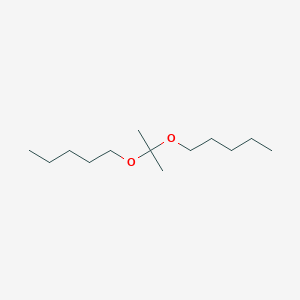
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

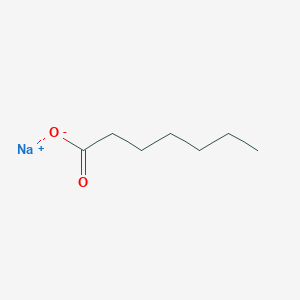
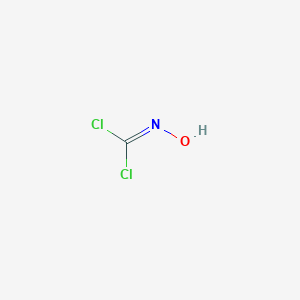

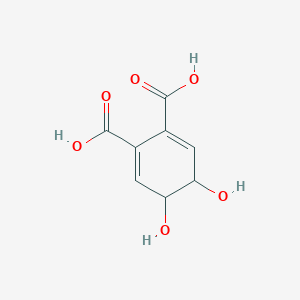

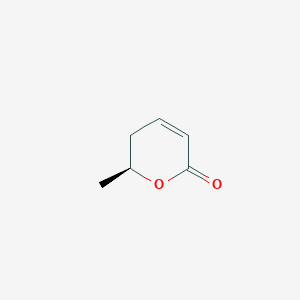
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
